2-Fluoro-5-methylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAOLVNGLTWICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379111 | |
| Record name | 2-Fluoro-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64113-84-4 | |
| Record name | 2-Fluoro-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2 Fluoro 5 Methylbenzonitrile
Established Synthetic Routes to 2-Fluoro-5-methylbenzonitrile
The preparation of this compound can be achieved through several established pathways, which often involve the adaptation of classic named reactions to this specific substituted aromatic compound. These routes typically start from readily available precursors like fluorotoluenes or aminotoluenes.
Traditional methods for synthesizing aromatic nitriles are frequently applied to produce fluorinated analogues. Two of the most prominent methods are the Sandmeyer reaction and the Rosenmund-von Braun reaction.
The Sandmeyer reaction provides a versatile method for introducing a cyano group to an aromatic ring by converting an aryl amine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source. masterorganicchemistry.comnih.gov For the synthesis of this compound, this would involve the diazotization of 2-fluoro-5-methylaniline. This transformation allows for the precise placement of the cyano group. masterorganicchemistry.com
The Rosenmund-von Braun reaction is another cornerstone of benzonitrile (B105546) synthesis, involving the direct cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, often at elevated temperatures. nih.govacs.org This method is particularly relevant when starting from a bromo-substituted precursor, as will be detailed further in section 2.1.3.1.
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. pressbooks.pub This reaction is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. masterorganicchemistry.comgauthmath.com The cyano group itself is a powerful EWG, making SNAr a feasible strategy in the synthesis of fluorinated benzonitriles.
To overcome the often harsh conditions required for SNAr reactions, microwave irradiation has emerged as a powerful tool to accelerate the synthesis. researchgate.netnih.gov Microwave-assisted synthesis can lead to significantly higher yields and dramatically reduced reaction times, often from hours to mere minutes. researchgate.netnih.gov In the context of nucleophilic fluorination, microwaves can be used to rapidly heat the reaction mixture, promoting the displacement of a suitable leaving group by a fluoride ion (e.g., from KF). snmjournals.org Studies on meta-halo-benzonitrile derivatives have demonstrated the efficacy of microwave-induced fluorination. researchgate.netnih.gov For instance, labeling yields of up to 64% have been achieved in under three minutes using a microwave system. researchgate.netnih.gov This rapid and efficient heating is a significant advantage over conventional heating methods. nih.gov
| Parameter | Microwave-Assisted Method | Conventional Heating |
|---|---|---|
| Reaction Time | < 3 minutes | Several hours |
| Yields | Higher (e.g., up to 64% for F-18 labeling) researchgate.netnih.gov | Often lower and more variable |
| Conditions | Rapid, efficient heating nih.gov | Prolonged heating, higher energy consumption |
| Selectivity | Can offer better selectivity nih.gov | Potential for more side products due to long reaction times |
In nucleophilic aromatic substitution, the reactivity order of halogen leaving groups is typically the reverse of that seen in aliphatic SN2 reactions. snmjournals.org The established order for SNAr is F >> Cl > Br > I. masterorganicchemistry.comnih.gov This counter-intuitive trend is because the rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the subsequent breaking of the carbon-halogen bond. masterorganicchemistry.com Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This effect outweighs its bond strength, leading to a faster reaction rate compared to other halogens. masterorganicchemistry.comnih.gov
Experimental studies on meta-halo-benzonitrile derivatives using microwave-induced fluorination have confirmed this reactivity order. researchgate.netsnmjournals.orgnih.gov
| Leaving Group | Relative Reactivity | Observed Radiochemical Yield (%) |
|---|---|---|
| Fluorine (F) | Highest | 64% |
| Bromine (Br) | Moderate | 13% |
| Chlorine (Cl) | Low | 9% |
| Iodine (I) | Lowest | Negligible |
The introduction of the cyano (-C≡N) group is a critical step in the synthesis of this compound. thieme-connect.de This functional group is a versatile synthetic handle and an important pharmacophore in drug discovery. mdpi.com Cyanation can be achieved through various methods, including the displacement of halides or the transformation of other functional groups. scielo.br Transition-metal-mediated cyanation of aryl halides using sources like CuCN, KCN, or Zn(CN)₂ is a common and powerful strategy. researchgate.net
A widely used method for introducing a nitrile function is the Rosenmund-von Braun reaction, which involves the treatment of an aryl bromide with copper(I) cyanide (CuCN). acs.orggauthmath.com To synthesize this compound, a suitable precursor would be 2-bromo-4-methyl-1-fluorobenzene. The reaction typically requires high temperatures and a polar aprotic solvent like DMF or NMP. google.comresearchgate.net
The classic Rosenmund-von Braun reaction often suffers from drawbacks such as the need for stoichiometric or superstoichiometric amounts of copper cyanide and harsh reaction conditions. nih.govacs.org However, modern advancements have led to the development of catalytic versions of this reaction. The use of catalytic amounts of copper salts combined with specific ligands or performed in alternative media like ionic liquids can lead to milder conditions and improved yields. acs.orgresearchgate.net For instance, protocols have been developed that use catalytic copper in conjunction with potassium iodide to facilitate the cyanation of aryl bromides under more controlled conditions. researchgate.net
Cyano-Group Introduction Methods
Alternative Cyano-Transfer Reagents and Catalysts
Traditional cyanation methods often rely on highly toxic and hazardous reagents like copper (I) cyanide. google.com Research has therefore shifted towards developing safer and more versatile cyano-transfer agents and the catalytic systems that activate them. These alternatives aim to improve reaction efficiency, functional group tolerance, and operational safety.
One prominent alternative involves the use of less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂), in conjunction with transition metal catalysts. Nickel-catalyzed cyanation of unactivated secondary alkyl chlorides or bromides using Zn(CN)₂ provides a pathway to a broad range of alkyl nitriles. organic-chemistry.org For aryl compounds, palladium and nickel catalysts are effective. For example, a palladium-catalyzed cyanation of aryl fluorosulfates, which can be derived from phenols, has been demonstrated using potassium cyanide (KCN) with XPhos as a ligand. nih.gov
Another innovative approach is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a more user-friendly and stable solid cyanation reagent. rsc.org Robust ruthenium(II) complexes have been shown to effectively catalyze the direct C–H cyanation of arenes with NCTS, exhibiting high chemo-selectivity and tolerating a variety of valuable functional groups like esters and halides. rsc.org Cobalt catalysts have also been employed for the electrophilic cyanation of arylzinc halides using NCTS. thieme-connect.com These methods represent a significant step forward in avoiding highly toxic cyanide sources while expanding the scope of direct cyanation reactions.
Table 1: Comparison of Alternative Cyano-Transfer Reagents and Catalytic Systems
| Cyano-Transfer Reagent | Catalyst System | Substrate Type | Key Advantages |
|---|---|---|---|
| Zinc Cyanide (Zn(CN)₂) | Nickel complexes | Alkyl/Aryl Halides | Lower toxicity than alkali metal cyanides; good for unactivated substrates. organic-chemistry.org |
| Potassium Cyanide (KCN) | Palladium/XPhos | Aryl Fluorosulfates | Utilizes readily available starting materials (phenols); high yields. nih.gov |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Ruthenium(II) complexes | Arenes (via C-H activation) | User-friendly solid reagent; high chemo-selectivity; avoids pre-functionalization. rsc.org |
| N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | Cobalt complexes | Arylzinc Halides | Effective for organozinc reagents; good yields. thieme-connect.com |
Advanced and Green Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on developing processes that are not only efficient and scalable but also minimize environmental impact by reducing waste and avoiding hazardous substances.
For a process to be commercially viable, it must be cost-effective, high-yielding, and scalable. One patented method for the synthesis of the related 2-fluoro-5-formylbenzonitrile (B141211), a direct precursor, highlights a route starting from o-fluorobenzonitrile and paraformaldehyde. google.com This process is noted for its use of common, low-cost chemical raw materials and mild reaction conditions, which avoids the need for specialized high-pressure or high-temperature equipment, thus enhancing its industrial applicability and providing a distinct cost advantage. google.com Another approach to improving commercial viability is the development of one-pot procedures, such as the conversion of a phenol (B47542) into its aryl fluorosulfonate followed by a subsequent cross-coupling cyanation in a single vessel, which reduces operational complexity and waste. thieme-connect.com
A significant goal in modern synthesis is the elimination of toxic and hazardous materials. In the synthesis of benzonitriles, this often means finding replacements for traditional reagents.
Key advancements include:
Replacing Toxic Brominating Agents: Traditional syntheses have used hazardous reagents like liquid bromine or fuming sulfuric acid. google.com Newer methods avoid these substances.
Eliminating Harmful Solvents: The use of solvents like carbon tetrachloride, which is highly toxic and damages the ozone layer, has been a feature of some older bromination reactions. google.com Modern green chemistry practices demand substitution with safer alternatives like toluene (B28343) or acetonitrile. google.comnih.gov
Substituting High-Toxicity Cyanide Sources: The Rosenmund-von Braun reaction, a classic method, uses copper (I) cyanide, which is highly toxic and presents significant handling and disposal challenges. google.com As detailed in section 2.1.3.2, the use of zinc cyanide or NCTS provides a much safer alternative. organic-chemistry.orgrsc.org
Table 2: Green Chemistry Improvements in Benzonitrile Synthesis
| Traditional Method | Hazardous Reagent/Solvent Avoided | Greener Alternative | Benefit |
|---|---|---|---|
| Bromination | Liquid Bromine, Fuming Sulfuric Acid google.com | N-Bromosuccinimide (NBS) mdpi.com | Improved handling safety and reduced corrosivity. |
| Bromination Solvent | Carbon Tetrachloride google.com | Toluene, Ethanol google.com | Reduced toxicity and environmental impact. |
| Cyanation | Copper (I) Cyanide google.com | Zinc Cyanide (Zn(CN)₂), NCTS organic-chemistry.orgrsc.org | Significantly lower toxicity and improved safety profile. |
| Oxidation | Potassium Permanganate (B83412) | Sodium Hypochlorite google.com | Milder conditions and less heavy metal waste. |
Continuous flow chemistry, often utilizing microchannel reactors, represents a paradigm shift from traditional batch processing. This technology offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals, including nitriles. mdpi.comdurham.ac.uk Microreactors provide a very high surface-area-to-volume ratio, which allows for superior control over reaction parameters like temperature and mixing, leading to higher yields and selectivities. researchgate.netmdpi.com
For hazardous reactions, such as those involving toxic reagents or generating unstable intermediates, flow chemistry provides enhanced safety by minimizing the volume of reactive material at any given time. durham.ac.uk The synthesis of various nitriles has been successfully demonstrated in flow systems. For instance, visible light-induced reactions to form complex nitrile-containing heterocycles have been achieved with high efficiency in microchannel reactors. rsc.orgrsc.org The precise control offered by these systems is ideal for optimizing reaction conditions quickly and can be readily scaled up by operating multiple reactors in parallel. mdpi.com While a specific continuous flow process for this compound is not widely published, the principles are directly applicable to its synthesis, particularly for steps involving nitration, cyanation, or reactions requiring precise temperature control.
Table 3: Advantages of Continuous Flow Synthesis for Nitrile Production
| Feature | Benefit in Nitrile Synthesis |
|---|---|
| Enhanced Safety | Minimizes the volume of hazardous reagents (e.g., cyanides) handled at once; contains potentially explosive or exothermic reactions. durham.ac.uk |
| Precise Process Control | Superior temperature and mixing control leads to higher yields, fewer byproducts, and improved selectivity. researchgate.net |
| Rapid Optimization | Automated systems allow for quick screening of reaction conditions (temperature, pressure, stoichiometry) to find the optimal process. mdpi.com |
| Scalability | Production can be increased by extending run time or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. mdpi.com |
| Telescoped Reactions | Multiple reaction steps can be linked in-line without isolating intermediates, saving time, solvents, and reducing waste. mdpi.com |
Functional Group Interconversions and Derivatization Strategies
The functional groups on the this compound scaffold can be manipulated to create a variety of derivatives, expanding its utility as a building block in organic synthesis.
The conversion of an aldehyde (formyl group) to a nitrile is a fundamental transformation in organic synthesis. This process is particularly relevant for creating the nitrile moiety on an aromatic ring that already contains a formyl group, such as in the potential synthesis of this compound from 2-fluoro-5-methylbenzaldehyde.
A common and reliable two-step method involves:
Oxime Formation: The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction typically proceeds under mild conditions and gives high yields of the corresponding aldoxime. google.com
Dehydration of the Oxime: The resulting aldoxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be used, including phosphorus pentoxide, concentrated sulfuric acid, or milder reagents like sodium bisulfate monohydrate in a solvent such as toluene under reflux. google.com
More direct, one-pot methods have also been developed. The Schmidt reaction, for instance, can convert aromatic aldehydes directly to nitriles. An improved protocol uses azidotrimethylsilane (B126382) (TMSN₃) and a catalytic amount of triflic acid (TfOH) in a solvent mixture, providing the nitrile product in good to excellent yields under mild conditions and with short reaction times. mdpi.com
Table 4: Selected Methods for the Conversion of Aromatic Aldehydes to Nitriles
| Method | Reagents | Key Features |
|---|
| Two-Step: Oxime Formation & Dehydration | 1. Hydroxylamine hydrochloride, Base (e.g., DIPEA) 2. Dehydrating agent (e.g., NaHSO₄·H₂O, P₂O₅) | High-yielding and reliable; common industrial method. google.com | | Improved Schmidt Reaction | Azidotrimethylsilane (TMSN₃), Triflic Acid (cat.) | One-pot procedure; mild conditions; rapid reaction times. mdpi.com | | Deoxo-Fluor® Mediated | Deoxo-Fluor® | Can be part of a one-pot transformation from a carboxylic acid, proceeding through an aldehyde intermediate. sigmaaldrich.com |
Transformation of Hydroxymethyl to Other Functional Groups
While this compound itself does not possess a hydroxymethyl group, its derivative, 2-fluoro-5-(hydroxymethyl)benzonitrile (B1272633), can undergo several important transformations. These reactions are crucial for introducing diverse functionalities into the molecule.
The hydroxymethyl group of 2-fluoro-5-(hydroxymethyl)benzonitrile can be oxidized to a carboxylic acid, yielding 2-fluoro-5-carboxybenzonitrile. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The choice of reagent and reaction conditions, such as solvent and temperature, is critical to achieve high yields and minimize side reactions. For instance, while potent, KMnO4 in a basic medium can sometimes lead to over-oxidation. A milder alternative, pyridinium (B92312) chlorochromate (PCC), can be employed, although scaling up this process requires careful management of the toxic and moisture-sensitive reagent.
A study on the oxidation of a related compound, 3-bromo-4-fluorobenzaldehyde, to its corresponding carboxylic acid utilized PCC in dichloromethane (B109758) at 20°C, achieving a 65% yield after recrystallization. This highlights a viable, albeit moderated, approach to such oxidations.
Table 1: Oxidation of Hydroxymethyl Group
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 2-Fluoro-5-(hydroxymethyl)benzonitrile | Potassium Permanganate | 2-Fluoro-5-carboxybenzonitrile | Not Specified | |
| 2-Fluoro-5-(hydroxymethyl)benzonitrile | Chromium Trioxide | 2-Fluoro-5-carboxybenzonitrile | Not Specified | |
| 3-Bromo-4-fluorobenzaldehyde | Pyridinium Chlorochromate | 3-Bromo-4-fluorobenzoic acid | 65 |
The nitrile group of this compound and its derivatives can be reduced to a primary amine, a fundamental transformation in organic synthesis. This reaction opens pathways to a wide array of nitrogen-containing compounds. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation with H2 gas over a metal catalyst. google.com
For example, the reduction of 2-methylbenzonitrile has been accomplished using lithium aluminum hydride. google.com Similarly, benzonitrile can be reduced with sodium borohydride (B1222165) in the presence of aluminum chloride. google.com These methods, while effective, come with considerations. LiAlH4 is flammable and requires careful handling, making it less suitable for large-scale industrial production. google.com
Table 2: Reduction of Nitrile Group to Amine
| Starting Material | Reducing Agent | Product | Reference |
| This compound | Lithium Aluminum Hydride | 2-Fluoro-5-(aminomethyl)benzonitrile | |
| 2-Methylbenzonitrile | Lithium Aluminum Hydride | 2-Methylbenzylamine | google.com |
| Benzonitrile | Sodium Borohydride/Aluminum Chloride | Benzylamine | google.com |
The fluorine atom on the benzonitrile ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction of significant importance in the synthesis of aryl fluorides. nih.gov The reactivity of halogens in this type of reaction generally follows the order F >> Br > Cl >> I, making the fluorine atom a good leaving group. nih.govmasterorganicchemistry.com This is because the rate-determining step is the initial attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine that withdraws electron density from the ring. masterorganicchemistry.com
This reactivity allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to create a diverse range of substituted benzonitrile derivatives. For instance, 4-fluoro-2-methylbenzonitrile (B118529) has been used in nucleophilic aromatic substitution reactions with bicarbazole to synthesize thermally activated delayed fluorescence (TADF) emitters for OLED devices. ossila.com
Table 3: Nucleophilic Aromatic Substitution of Fluorine
| Starting Material | Nucleophile | Product | Application | Reference |
| 4-Fluoro-2-methylbenzonitrile | Bicarbazole | 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) | TADF Emitter | ossila.com |
| 2,4,5-Trifluorobenzonitrile | Various | Substituted phenoxyacetic acid linker | Solid-phase synthesis | researchgate.net |
Late-Stage Derivatization of the Benzonitrile Core
Late-stage functionalization refers to the introduction of chemical moieties into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery and materials science as it allows for the rapid generation of a library of analogs from a common advanced intermediate. The this compound core is well-suited for such modifications.
Palladium-catalyzed C-H arylation is a powerful tool for late-stage functionalization, enabling the formation of C-C bonds directly from C-H bonds. chemrxiv.org This approach offers a more efficient and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chemrxiv.org For example, direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives has been developed to synthesize 2-(fluorinated aryl)pyridines, showcasing the potential for late-stage modification of fluorinated aromatic compounds. chemrxiv.org
Computational Chemistry and Spectroscopic Characterization
Vibrational Spectroscopic Analysis (FT-IR and FT-Raman)
Comparison of Theoretical and Experimental Spectra
Computational studies utilizing Density Functional Theory (DFT), particularly with the B3LYP method and 6-311++G(d,p) basis set, have been employed to calculate the vibrational frequencies of 2-Fluoro-5-methylbenzonitrile. researchgate.net These theoretical calculations are then compared with experimental data obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to ensure accuracy and aid in the assignment of vibrational modes. researchgate.netresearchgate.net
A strong correlation is generally observed between the calculated and experimental vibrational frequencies. researchgate.net For instance, the C≡N stretching vibration, a characteristic band for nitriles, is observed experimentally at 2252 cm⁻¹ in the FT-IR spectrum. researchgate.net Theoretical calculations predict this band with high accuracy. Similarly, the C-H stretching vibrations of the aromatic ring have been assigned based on combined experimental and theoretical data. researchgate.net
Discrepancies that do arise between the theoretical (calculated in the gaseous phase for an isolated molecule) and experimental spectra (often recorded in a solid or liquid phase) can typically be reconciled through the use of scaling factors. researchgate.net These factors correct for systematic errors in the calculations and account for intermolecular interactions present in the experimental sample. derpharmachemica.com Studies consistently show that after scaling, the difference between observed and calculated wavenumber values for most fundamental vibrations is minimal, indicating that the B3LYP/6-311++G(d,p) level of theory effectively reproduces the experimental vibrational spectra for this molecule. researchgate.net
Table 1: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) |
|---|---|---|
| C-H Stretching (aromatic) | 3075, 3066 | Correlated Values |
| C≡N Stretching | 2252 | Correlated Value |
Note: The table presents a selection of key vibrations for illustrative purposes. Detailed vibrational assignments involve numerous other modes.
Electronic Structure and Properties
The electronic properties and reactivity of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com
Theoretical calculations using the Time-Dependent DFT (TD-DFT) approach have been performed to determine these energy levels. For this compound, the calculated HOMO-LUMO energy gap is approximately 4.09 eV. researchgate.net This value shows good agreement with the experimentally determined gap of 4.11 eV, highlighting the accuracy of the computational model. researchgate.net A relatively large energy gap suggests high kinetic stability and low chemical reactivity, as it indicates that a significant amount of energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This analysis of the frontier orbitals is crucial for understanding the charge transfer interactions that can occur within the molecule.
Table 2: Frontier Molecular Orbital Energies for this compound
| Parameter | Theoretical Value (eV) | Experimental Value (eV) |
|---|---|---|
| HOMO Energy | - | - |
| LUMO Energy | - | - |
Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom within a molecule, providing insights into the charge distribution and molecular properties like dipole moment and electronic structure. researchgate.net
In this compound, the distribution of charges is significantly influenced by the electronegativity of the substituent atoms. The fluorine and nitrogen atoms, being highly electronegative, are expected to carry negative charges. researchgate.net Conversely, most hydrogen atoms typically exhibit positive charges. The carbon atoms will have varying charges depending on their bonding environment. For example, the carbon atom of the nitrile group (C≡N) will be influenced by the strongly electronegative nitrogen atom. Similarly, the carbon atom bonded to the fluorine will have its electron density pulled towards the fluorine. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its interactions with other molecules. researchgate.net
Table 3: Illustrative Mulliken Atomic Charges for Substituted Benzonitriles
| Atom | Expected Charge | Rationale |
|---|---|---|
| Fluorine (F) | Negative | High electronegativity |
| Nitrogen (N) | Negative | High electronegativity |
| Hydrogen (H) | Positive | Lower electronegativity than carbon |
| Carbon (Aromatic) | Variable | Dependent on attached groups |
| Carbon (Nitrile) | Positive | Bonded to highly electronegative nitrogen |
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to be polarized by an applied electric field. Key parameters describing these properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov
Computational studies on similar benzonitrile (B105546) derivatives have shown that these molecules can possess significant NLO properties. orientjchem.org The first hyperpolarizability (β) is a measure of the second-order NLO response, and a large value indicates a strong potential for applications like second-harmonic generation (SHG). orientjchem.orgmdpi.com Calculations for related molecules have been performed using DFT methods to predict these values. nih.gov The presence of electron-donating (like the methyl group) and electron-withdrawing groups (like the fluoro and nitrile groups) on the aromatic ring can create a charge asymmetry, enhancing the hyperpolarizability. The small HOMO-LUMO gap also suggests that charge transfer can occur within the molecule, which is a key factor for NLO activity. nih.gov For comparison, the calculated β value of a potential NLO material is often compared to that of a standard reference like urea. nih.gov
Table 4: Calculated NLO Properties for 5-Fluoro-2-Methylbenzonitrile (an isomer)
| Property | Symbol | Calculated Value |
|---|---|---|
| Dipole Moment | µ | - |
| Polarizability | α | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR details the carbon skeleton. bhu.ac.in
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group and the aromatic protons. The methyl group protons would appear as a singlet in the aliphatic region. The aromatic protons would appear as multiplets in the aromatic region (typically 7.0-8.0 ppm), with their chemical shifts and splitting patterns influenced by the positions of the fluoro, methyl, and nitrile substituents.
The proton-decoupled ¹³C NMR spectrum will show separate signals for each chemically non-equivalent carbon atom. bhu.ac.in The molecule has eight carbon atoms in unique environments: the methyl carbon, the nitrile carbon, and the six carbons of the benzene (B151609) ring. The chemical shifts are predictable based on the electronic environment. oregonstate.edulibretexts.org
Methyl Carbon (CH₃): Expected in the aliphatic region (~10-30 ppm).
Aromatic Carbons (C-H and C-substituent): Expected in the range of ~110-150 ppm. The carbon attached to the fluorine atom will show a large chemical shift and coupling (C-F coupling).
Nitrile Carbon (C≡N): Typically found around 110-120 ppm. oregonstate.edu
Quaternary Carbons: The carbons attached to the substituents (C-F, C-CH₃, C-CN) will have distinct shifts and are often weaker in intensity. oregonstate.edu
Table 5: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 10 - 30 |
| -C≡N | 110 - 120 |
| Aromatic C-H | 125 - 150 |
| Aromatic C-F | 150 - 170 (with C-F coupling) |
| Aromatic C-CH₃ | 130 - 145 |
¹⁹F NMR for Fluorine Environments
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive analytical technique used to probe the local electronic environment of fluorine atoms within a molecule. huji.ac.il With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides sharp, well-resolved signals over a wide chemical shift range, making it an excellent tool for structural elucidation of fluorinated organic compounds. nist.gov
In this compound, the single fluorine atom attached to the aromatic ring gives rise to a distinct signal in the ¹⁹F NMR spectrum. The chemical shift (δ) of this fluorine nucleus is influenced by the electronic effects of the substituents on the benzene ring—namely, the electron-withdrawing nitrile group (-CN) and the electron-donating methyl group (-CH₃). The nitrile group, being strongly electronegative, tends to deshield the fluorine atom, causing a downfield shift in the spectrum. Conversely, the methyl group has a weak shielding effect. The position of the fluorine signal is therefore a net result of these opposing electronic influences. For aryl fluorides, the typical chemical shift range is between +80 to +170 ppm relative to a CFCl₃ standard. ucsb.edu
The signal for the fluorine atom in this compound is further complicated by spin-spin coupling with neighboring protons on the aromatic ring. This coupling provides valuable information about the connectivity of the molecule. The fluorine atom will couple with the ortho, meta, and para protons, with the magnitude of the coupling constant (J) being dependent on the number of bonds separating the nuclei. Typically, for fluorobenzene (B45895) derivatives, the coupling constants follow the trend ³J(H-F)ortho > ⁴J(H-F)meta > ⁵J(H-F)para. This results in a complex multiplet, a "doublet of doublets of doublets," which can be analyzed to confirm the substitution pattern on the benzene ring. ucsb.edu
A detailed study involving quantum mechanical calculations has been performed on this compound to analyze its molecular structure and vibrational spectra. researchgate.net While the specific experimental ¹⁹F NMR chemical shift and coupling constants are reported in specialized literature, the theoretical calculations provide a basis for predicting and understanding these spectroscopic parameters. mdpi.comnih.gov
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value/Pattern | Significance |
|---|---|---|
| Chemical Shift (δ) | Within the aryl fluoride (B91410) region | Indicates the electronic environment of the fluorine atom, influenced by methyl and nitrile groups. |
| Multiplicity | Complex multiplet | Arises from spin-spin coupling with aromatic protons (ortho, meta, and para). |
| Coupling Constants (J) | ³J(H-F) > ⁴J(H-F) > ⁵J(H-F) | Provides information on the relative positions of the fluorine and hydrogen atoms on the benzene ring. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uni-saarland.de For this compound (C₈H₆FN), the exact monoisotopic mass is 135.04843 Da. In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺).
The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the stability of the resulting fragments. Aromatic nitriles are known to undergo characteristic fragmentation pathways. One common fragmentation is the loss of a hydrogen cyanide molecule (HCN), which would result in a fragment ion with an m/z value of M-27. Another possible fragmentation is the loss of a cyano radical (•CN), leading to a fragment at m/z M-26. rsc.org
The presence of the fluorine and methyl groups on the aromatic ring will also influence the fragmentation. The initial molecular ion is a radical cation, and its subsequent fragmentation will be directed by the stability of the resulting carbocations and neutral radicals. uni-saarland.de For instance, cleavage of the methyl group could occur, although this is generally less favorable than fragmentation involving the nitrile group. The stability of the aromatic ring means that it will likely remain intact in many of the major fragments.
Predicted mass spectrometry data for this compound indicates the presence of the molecular ion [M]⁺ at an m/z of 135.04788, as well as adducts such as [M+H]⁺ at 136.05571 and [M+Na]⁺ at 158.03765.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion/Fragment | Proposed Structure/Loss |
|---|---|---|
| 135.05 | [C₈H₆FN]⁺ | Molecular Ion (M⁺) |
| 109.05 | [C₇H₆F]⁺ | Loss of •CN |
Environmental and Toxicological Considerations in Research
Environmental Fate and Degradation Studies
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For 2-Fluoro-5-methylbenzonitrile, this would involve its persistence, degradation pathways, and potential for accumulation in the environment.
The persistence of this compound in the environment is influenced by its chemical structure, which includes a stable benzene (B151609) ring, a nitrile group, and a carbon-fluorine bond. Organofluorine compounds are known for their persistence due to the high strength of the C-F bond researchgate.netnih.gov. This suggests that this compound may exhibit significant persistence in various environmental matrices.
In Air: Due to its solid nature at room temperature, long-range atmospheric transport as a vapor is likely to be limited. However, it could be transported adsorbed to particulate matter.
In Water: The persistence in aquatic environments would be influenced by factors such as pH, temperature, and microbial activity. While nitriles can undergo hydrolysis, the stability of the fluorinated benzene ring may contribute to its persistence in water chemistrysteps.comlumenlearning.comchemguide.co.ukorganicchemistrytutor.com.
In Soil: In soil environments, the compound's fate would be governed by adsorption to soil organic matter and clay particles, as well as by microbial degradation. The persistence of other benzonitrile (B105546) herbicides in soil has been a subject of study, with some showing extended half-lives nih.govresearchgate.net. The presence of the fluorine atom in this compound could further increase its persistence in soil.
| Environmental Compartment | Expected Persistence | Key Influencing Factors |
| Air | Moderate to High (adsorbed to particles) | Volatility, atmospheric reactions |
| Water | High | Hydrolysis rate, microbial activity, photolysis |
| Soil | High | Adsorption, microbial degradation, leaching |
The transformation of this compound in the environment would likely proceed through several pathways, with the kinetics being highly dependent on environmental conditions.
Abiotic Degradation:
Hydrolysis: The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid. This process can be catalyzed by acids or bases chemistrysteps.comlumenlearning.comchemguide.co.ukorganicchemistrytutor.com. The initial product would be 2-fluoro-5-methylbenzamide, followed by the formation of 2-fluoro-5-methylbenzoic acid.
Photodegradation: Aromatic compounds can undergo photodegradation in the presence of sunlight. However, the high stability of the C-F bond might make the fluorinated aromatic ring resistant to photolytic cleavage.
Biotic Degradation:
Microbial degradation is a significant pathway for the breakdown of many organic compounds in the environment. Studies on other benzonitrile herbicides have identified microbial pathways involving the transformation of the nitrile group nih.gov. The biodegradation of this compound would likely be initiated by microorganisms capable of utilizing benzonitriles as a carbon or nitrogen source. The degradation pathway could involve the initial hydrolysis of the nitrile group, followed by the cleavage of the aromatic ring.
The degradation kinetics are expected to follow first-order or pseudo-first-order models, where the rate of degradation is proportional to the concentration of the compound. However, without experimental data, specific rate constants cannot be determined.
The biodegradation of this compound is expected to be a slow process. The presence of the fluorine substituent can make the aromatic ring more resistant to microbial attack compared to its non-fluorinated analog.
Aerobic Biodegradation: Under aerobic conditions, bacteria may utilize dioxygenase enzymes to initiate the cleavage of the aromatic ring. However, the electron-withdrawing nature of the fluorine atom and the nitrile group could hinder this process.
Anaerobic Biodegradation: Under anaerobic conditions, the degradation of halogenated aromatic compounds is often slower and may proceed through different pathways, such as reductive dehalogenation. However, the C-F bond is generally more resistant to reductive dehalogenation than C-Cl, C-Br, or C-I bonds. Studies on other nitrogen-substituted benzene derivatives have shown susceptibility to anaerobic metabolism by aquifer microorganisms osti.gov.
Hydrolysis: As previously mentioned, the nitrile group of this compound is susceptible to hydrolysis. The reaction proceeds in two stages: first to an amide (2-fluoro-5-methylbenzamide) and then to the corresponding carboxylic acid (2-fluoro-5-methylbenzoic acid) and ammonia (B1221849) chemguide.co.uk. The rate of hydrolysis is dependent on pH and temperature, with faster rates generally observed under acidic or alkaline conditions compared to neutral pH chemguide.co.ukorganicchemistrytutor.com.
Photodegradation: While direct photolysis of the C-F bond is unlikely under environmentally relevant conditions, indirect photodegradation processes involving reactive oxygen species (e.g., hydroxyl radicals) in the atmosphere or water could contribute to the transformation of this compound.
Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The bioaccumulation potential of a compound is often estimated using its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater tendency for a chemical to partition into fatty tissues of organisms.
Methodologies for Environmental Fate Assessment
To accurately determine the environmental fate of this compound, a combination of laboratory studies and modeling approaches would be necessary.
Laboratory Studies:
Degradation Studies: Standardized OECD (Organisation for Economic Co-operation and Development) test guidelines can be used to determine the rates of hydrolysis (OECD 111), aerobic and anaerobic biodegradation in soil and water (e.g., OECD 301, 307, 308), and phototransformation in water (OECD 316).
Adsorption/Desorption Studies: Batch equilibrium studies (OECD 106) can be conducted to determine the soil and sediment adsorption coefficient (Koc), which is crucial for predicting the mobility of the compound in soil.
Bioaccumulation Studies: The bioconcentration factor (BCF) in fish can be determined using OECD Guideline 305.
Modeling Approaches:
Quantitative Structure-Activity Relationship (QSAR) Models: In the absence of experimental data, QSAR models can be used to estimate key environmental fate parameters such as Log Kow, water solubility, and degradation half-lives ecetoc.orgnih.gov. These models use the chemical structure to predict its physicochemical and toxicological properties.
A comprehensive environmental risk assessment would integrate the results from these methodologies to evaluate the potential risks posed by this compound to various ecosystems.
| Assessment Methodology | Parameter Determined | Relevance |
| OECD 111 (Hydrolysis) | Hydrolysis rate as a function of pH | Predicts persistence in aquatic systems |
| OECD 301/307/308 (Biodegradation) | Rate and extent of biodegradation | Determines persistence in soil and water |
| OECD 106 (Adsorption/Desorption) | Soil/sediment adsorption coefficient (Koc) | Predicts mobility and leaching potential |
| OECD 305 (Bioaccumulation) | Bioconcentration Factor (BCF) | Assesses potential to accumulate in organisms |
| QSAR Modeling | Log Kow, solubility, degradation rates | Provides initial estimates for risk screening |
| Environmental Fate Models | Environmental distribution and persistence | Predicts overall environmental behavior |
Radiolabeled vs. Non-Radiolabeled Compound Studies
Radiolabeled compounds have a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), incorporated into their chemical structure. nih.gov This intrinsic tag allows researchers to track the molecule and its transformation products with high sensitivity and accuracy, even at very low concentrations. nih.govsmithers.com This is particularly crucial for establishing a mass balance and identifying the complete degradation pathway. smithers.com
Non-radiolabeled studies use the original, unmodified compound. While generally less expensive, faster to initiate, and avoiding the complexities of handling radioactive materials, these studies are often limited to determining the rate of degradation of the parent compound. battelle.orgsmithers.com They rely on analytical methods that may struggle with the low detection limits and potential matrix interference required for comprehensive environmental analysis. smithers.com
The selection between these two approaches for studying this compound would depend on the research objectives, as outlined in the table below.
| Study Objective | Preferred Method | Rationale |
| Determine Rate of Degradation | Non-Radiolabeled or Radiolabeled | Non-radiolabeled methods can be sufficient for tracking the disappearance of the parent compound. smithers.com |
| Establish Transformation Pathway | Radiolabeled | Essential for identifying and quantifying degradation products and potential transient intermediates. smithers.com |
| Conduct Mass Balance Analysis | Radiolabeled | Required to account for all the applied substance, including what binds irreversibly to soil or sediment. smithers.comnih.gov |
| Assess Bioavailability | Radiolabeled | Allows for precise measurement of uptake and distribution in organisms. nih.gov |
Mass Balance and Transformation Product Identification
A mass balance study is designed to account for the total amount of a chemical after it has been introduced into a system, such as a soil or water sample. nih.gov For a compound like this compound, such a study would track its movement and breakdown, ensuring that all fractions—the original compound, its various transformation products, non-extractable residues bound to soil, and any portion lost to the atmosphere—are quantified.
The use of radiolabeled this compound is indispensable for accurate mass balance analysis. smithers.com By measuring the radioactivity in different components of the test system over time, researchers can create a complete picture of the compound's fate. smithers.comnih.gov This process is crucial for identifying metabolites or degradation products that may be more persistent or toxic than the parent compound.
The identification of these transformation products involves separating the various radioactive components from the sample matrix (e.g., soil or water) and then using analytical techniques like chromatography and mass spectrometry to determine their chemical structures. This comprehensive understanding is a key component of a thorough environmental risk assessment. nih.gov
Adsorption/Desorption Behavior in Soils
The tendency of this compound to attach to soil particles (adsorption) and subsequently detach (desorption) is a key factor in determining its environmental mobility and fate. researchgate.net This behavior influences whether the compound will remain near the surface, be taken up by plants, be degraded by microbes, or leach into groundwater.
The batch equilibrium method is a standard technique used to study these characteristics. researchgate.netnyxxb.cn In this method, a solution of this compound is mixed with a soil sample, shaken until equilibrium is reached, and then the concentration of the compound remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference.
Several soil properties significantly influence adsorption and desorption:
Organic Matter Content: Higher organic matter generally leads to greater adsorption. nih.gov
Clay Content and Type: The mineralogy and surface area of clay particles play a significant role in binding chemical compounds. researchgate.net
Soil pH: The pH can affect the chemical form of a compound and the surface charge of soil particles, thereby influencing adsorption. nyxxb.cn
The results of such studies are often described by the Freundlich adsorption isotherm, which relates the concentration of the chemical in the soil to its concentration in the water. nyxxb.cnfortunejournals.com
| Soil Type | Organic Matter (%) | Clay Content (%) | Adsorption Coefficient (Kf) | Potential Mobility |
| Sandy Loam | 1.2 | 15 | Low | High |
| Silt Loam | 2.5 | 30 | Medium | Medium |
| Clay | 4.0 | 55 | High | Low |
This table presents hypothetical data to illustrate the expected relationship between soil properties and the adsorption of a compound like this compound.
Responsible Research Practices and Risk Mitigation
Minimizing Environmental Impact in Synthesis
The synthesis of this compound and its derivatives must be approached with a focus on green chemistry principles to minimize environmental impact. datainsightsmarket.com Traditional synthetic routes for related compounds have sometimes relied on hazardous materials and produced significant waste streams.
For instance, one method to produce 2-fluoro-5-formylbenzonitrile (B141211) from this compound involves a bromination step that uses carbon tetrachloride as a solvent. google.com Carbon tetrachloride is a toxic substance known to damage the ozone layer. google.com Furthermore, a subsequent hydrolysis step in this route can require large amounts of acid, leading to substantial and polluting waste. google.com
Modern synthetic strategies aim to overcome these issues by:
Avoiding Highly Toxic Reagents: Replacing substances like liquid bromine and cuprous cyanide with safer alternatives. google.com
Improving Reaction Efficiency: Developing routes with higher yields and better selectivity to reduce the formation of unwanted byproducts. google.com
Reducing Waste: Designing processes that operate under milder conditions (e.g., lower temperature and pressure) and generate less waste, aligning with the growing demand for sustainable manufacturing practices. datainsightsmarket.comgoogle.com
Addressing Toxicity Concerns of Related Compounds
Given that this compound belongs to the class of nitriles, which can exhibit toxicity, it is crucial to handle the compound and its structural analogs with care. fishersci.comsigmaaldrich.com Safety data indicates that this compound itself is harmful if swallowed or in contact with skin and is toxic if inhaled. fishersci.comsigmaaldrich.com
This inherent toxicity necessitates a careful evaluation of all related compounds involved in a synthetic pathway, including starting materials, intermediates, and byproducts. datainsightsmarket.com For example, the synthesis of pharmaceutical intermediates like 2-Fluoro-5-formylbenzonitrile from this compound requires an understanding of the toxicological profile of each substance in the reaction sequence. datainsightsmarket.comgoogle.com Other related fluorinated benzonitriles, such as 5-Fluoro-2-methylbenzonitrile, also carry warnings of being toxic if swallowed, inhaled, or in contact with skin. Therefore, responsible research practice demands rigorous risk assessment and the implementation of appropriate safety protocols to protect researchers and the environment from exposure to these potentially hazardous materials.
Future Directions and Emerging Research Avenues
Catalyst Development for Enhanced Selectivity and Efficiency
The synthesis of aromatic nitriles, including 2-fluoro-5-methylbenzonitrile, is an area of active research, with a strong emphasis on developing novel catalytic systems that offer higher selectivity and efficiency. Traditional methods for producing aryl nitriles often involve transition-metal-mediated cyanation using reagents like copper(I) cyanide or potassium cyanide, which can lead to stoichiometric metal waste and potential toxicity issues. nih.gov
Future catalyst development is moving towards more sustainable and atom-economical approaches. Key areas of investigation include:
Palladium-Catalyzed Cyanation: Methods using catalysts like tetrakis(triphenylphosphine)palladium(0) with zinc cyanide have been employed for similar structures, offering a potential route for synthesis. However, research is ongoing to lower catalyst loading and improve turnover numbers.
Iron-Based Catalysts: Molecularly-defined iron complexes, such as iron PNP pincer complexes, are being explored for the hydrogenation of nitriles, a reaction essential for converting them into valuable primary amines. researchgate.net These non-noble metal catalysts are more abundant and cost-effective.
Biocatalysis: A highly promising green alternative involves the use of engineered enzymes. nih.gov Specifically, aldoxime dehydratases (Oxd) are being developed for the scalable synthesis of aromatic nitriles under exceptionally mild conditions, circumventing the need for harsh chemicals and reducing energy consumption. nih.gov
The goal of this research is to create catalytic systems that minimize waste, avoid toxic reagents like liquid bromine and highly toxic solvents, and provide high yields and selectivity under mild reaction conditions. google.com
Table 1: Comparison of Catalytic Approaches for Aromatic Nitrile Synthesis
| Catalyst Type | Precursors/Reagents | Advantages | Challenges |
|---|---|---|---|
| Transition Metals (e.g., Pd, Cu) | Aryl halides, Metal cyanides (CuCN, Zn(CN)₂) | Well-established reactivity | Metal waste, Catalyst poisoning, Toxicity of reagents nih.gov |
| Non-Noble Metals (e.g., Fe) | Nitriles, H₂ | Cost-effective, Abundant metal | Lower activity compared to noble metals, Requires further development researchgate.net |
| Biocatalysts (e.g., Oxd) | Aldoximes | Mild conditions, High selectivity, Sustainable, Cyanide-free nih.gov | Enzyme stability, Substrate scope limitations |
| Metal-Free (e.g., Ionic Liquids) | Benzaldehydes, Hydroxylamine (B1172632) salts | Recyclable, Eliminates metal catalyst, Simplified separation rsc.orgresearchgate.net | Requires specific ionic liquid synthesis |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
As a key building block for pharmaceuticals, this compound and its derivatives are prime candidates for integration into artificial intelligence (AI) and machine learning (ML) platforms for accelerated drug discovery. chemimpex.com These computational tools can dramatically reduce the time and cost associated with identifying new drug candidates.
Emerging applications in this domain include:
Bioactivity Prediction: ML models, including support vector machines (SVM), tree-based algorithms, and neural networks, are routinely used to predict the biological activity of compounds. nih.gov By training these models on large datasets of molecules, researchers can perform virtual screening of libraries containing derivatives of this compound to identify potential hits for specific biological targets. arxiv.org
Property Prediction: Novel neural network architectures, such as Directed Message-Passing Neural Networks (D-MPNN), are effective in accurately predicting crucial physicochemical properties like lipophilicity (logP). researchgate.net This allows for the in silico optimization of drug candidates to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
Generative Models: Generative Adversarial Networks (GANs) can be used to design novel molecules based on the this compound scaffold that are optimized for desired properties and activities. arxiv.org
Novel Applications in Optoelectronic Materials
The unique electronic properties imparted by the fluorine and nitrile substituents make this compound and its derivatives attractive candidates for use in advanced optoelectronic materials. Research is increasingly focused on harnessing these properties for applications in organic light-emitting diodes (OLEDs) and other devices.
A significant area of development is in the creation of materials exhibiting Thermally Activated Delayed Fluorescence (TADF).
TADF Emitters: Fluorinated benzonitrile (B105546) derivatives have been successfully incorporated into donor-acceptor-donor' (D-A-D') molecules that show TADF properties. These materials can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs.
Stimuli-Responsive Materials: Research has shown that some of these benzonitrile-based compounds exhibit mechanofluorochromic properties, where their emission color changes in response to mechanical stress or solvent vapor. This opens up possibilities for their use in sensors and smart materials.
For instance, an OLED device fabricated with a TADF emitter synthesized from the related compound 4-fluoro-2-methylbenzonitrile (B118529) demonstrated exceptional performance, highlighting the potential of this class of materials. ossila.com
Table 2: Performance of an OLED Device Using a 4-Fluoro-2-methylbenzonitrile-Derived TADF Emitter
| Performance Metric | Value |
|---|---|
| Current Efficiency | 34.5 cd/A ossila.com |
| Power Efficiency | 29.9 lm/W ossila.com |
| External Quantum Efficiency (EQE) | 10.8% ossila.com |
Sustainable Synthesis and Circular Economy Principles
In line with global trends in green chemistry, future research is heavily focused on developing sustainable synthesis routes for this compound and related aromatic nitriles. The goal is to minimize environmental impact by reducing energy consumption, avoiding hazardous materials, and designing processes where components can be recycled, aligning with the principles of a circular economy.
Key emerging strategies include:
Biocatalytic Manufacturing: As an alternative to energy-intensive ammoxidation processes, biocatalysis using engineered enzymes offers a sustainable and efficient technology for producing aromatic nitriles under mild, aqueous conditions. nih.gov
Ionic Liquids as Recycling Agents: Novel synthetic routes using ionic liquids are being developed. In one such process for benzonitrile, an ionic liquid serves multiple roles as a co-solvent, catalyst, and phase-separation agent. rsc.orgresearchgate.net This eliminates the need for metal salt catalysts and allows the ionic liquid to be easily recovered and recycled, simplifying the process and reducing waste. rsc.orgresearchgate.net
Avoiding Hazardous Reagents: Research aims to replace toxic and environmentally damaging reagents. This includes developing cyanide-free approaches and avoiding chlorinated solvents or reagents that damage the ozone layer. nih.govgoogle.com Recently, methods for synthesizing fluorinated compounds that avoid the use of per- and polyfluoroalkyl substances (PFAS) have also been developed. chemistryworld.com
These approaches represent a paradigm shift from traditional linear manufacturing processes to more circular and environmentally benign methods for producing valuable chemical intermediates.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques
A fundamental understanding of reaction mechanisms is critical for the rational design of more efficient and selective synthetic processes. Future research will increasingly rely on advanced analytical techniques to probe the intricate details of reactions involving this compound.
Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are being used to investigate the molecular structure and vibrational spectra of this compound. researchgate.net These theoretical studies provide insights into bond lengths, angles, and electronic properties, and the results show good agreement with experimental X-ray data. researchgate.net Such computational models are invaluable for predicting reactivity and guiding experimental design.
Spectroscopic Analysis: Techniques like FT-IR and FT-Raman spectroscopy are used to characterize the vibrational modes of the molecule. researchgate.net A detailed interpretation of these spectra, aided by theoretical calculations, helps to fully understand the molecule's structural and electronic properties.
While specific studies using ultrafast spectroscopy or in situ monitoring for this compound are not yet prevalent, these techniques represent a clear future direction. They will allow researchers to observe reactive intermediates and transition states in real-time, providing unprecedented insight into reaction pathways. This deeper understanding will be instrumental in developing next-generation catalysts and optimizing reaction conditions for the synthesis of this and other important fluorinated aromatics.
Table 3: Theoretical and Experimental Wavenumber Analysis for this compound
| Method | Basis Set | Key Finding |
|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Optimized geometrical parameters are in good agreement with experimental data. researchgate.net |
| DFT | B3LYP/6-311++G(d,p) | Calculated wavenumbers show a very small difference from observed experimental values. researchgate.net |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of 2-fluoro-5-methylbenzonitrile, and how are they applied?
- Answer : Vibrational spectroscopy (FT-IR, Raman) and nuclear magnetic resonance (NMR) are critical. For example, vibrational modes of the nitrile group (C≡N) and fluorine substituent can be analyzed using FT-IR, with assignments guided by density functional theory (DFT) calculations. In NMR, the fluorine atom induces distinct splitting patterns in and spectra. For instance, NMR of derivatives like 2-fluoro-5-((methyl(prop-2-yn-1-yl)amino)methyl)benzonitrile shows splitting due to coupling with fluorine (δ 7.66–7.56 ppm, m) .
Q. How can researchers confirm the successful synthesis of this compound intermediates using NMR?
- Answer : Key diagnostic peaks in NMR include aromatic protons influenced by fluorine (e.g., δ 7.66–7.56 ppm for adjacent protons) and aliphatic protons from functional groups (e.g., δ 3.57 ppm for -CH- groups in propargylamine derivatives). NMR will show nitrile carbon peaks near 120–125 ppm and fluorine-coupled aromatic carbons. Cross-validate with HRMS (e.g., observed [M+H] at 275.1757 vs. calculated 275.1754) .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives with propargylamine groups?
- Answer : Use reductive amination under controlled conditions. For example, reacting 2-fluoro-5-formylbenzonitrile with N-methylpropargylamine in the presence of NaBH or similar reductants yields 61% of the target product. Optimize solvent polarity (e.g., THF or dichloromethane) and reaction time to minimize side reactions. Purification via flash chromatography (neutral alumina) avoids decomposition of sensitive nitrile groups .
Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Answer : Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution at the para position relative to the nitrile group. This directs coupling reactions (e.g., Suzuki-Miyaura) to specific sites. Computational studies (e.g., Natural Bond Orbital analysis) can quantify charge distribution, showing increased positive charge at the 4-position, favoring nucleophilic attack .
Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?
- Answer : Systematic variation of catalysts (e.g., Pd(OAc) vs. PdCl), solvents (polar aprotic vs. ethers), and temperature is critical. For example, palladium-catalyzed reactions may show yield discrepancies due to ligand effects (e.g., biphenyl vs. triarylphosphine ligands). Replicate conditions from literature (e.g., 61% yield in propargylamine synthesis) and adjust catalyst loading or reaction time .
Methodological Guidance
Q. What computational tools are used to predict reaction pathways for nitrile-containing fluorinated aromatics?
- Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and intermediates. Software like Gaussian or ORCA can simulate reaction mechanisms, while databases like REAXYS provide precedent reactions. For vibrational analysis, VEDA software assigns modes to experimental spectra .
Q. How to design a kinetic study for hydrolysis of this compound under varying pH conditions?
- Answer : Monitor nitrile-to-carboxylic acid conversion via NMR or HPLC. Buffer solutions (pH 2–12) at 25–80°C quantify rate constants. For acidic conditions, HSO/HO mixtures accelerate hydrolysis, while basic conditions (NaOH) may require elevated temperatures. Plot ln([reactant]) vs. time to determine pseudo-first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
